tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1179359-68-2
VCID: VC3251044
InChI: InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)16-6-4-12(5-7-16)17-9-11(8-15)10-17;;/h11-12H,4-10,15H2,1-3H3;2*1H
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN.Cl.Cl
Molecular Formula: C14H29Cl2N3O2
Molecular Weight: 342.3 g/mol

tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride

CAS No.: 1179359-68-2

Cat. No.: VC3251044

Molecular Formula: C14H29Cl2N3O2

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride - 1179359-68-2

Specification

CAS No. 1179359-68-2
Molecular Formula C14H29Cl2N3O2
Molecular Weight 342.3 g/mol
IUPAC Name tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate;dihydrochloride
Standard InChI InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)16-6-4-12(5-7-16)17-9-11(8-15)10-17;;/h11-12H,4-10,15H2,1-3H3;2*1H
Standard InChI Key ONIZMQAKRRKEPR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN.Cl.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN.Cl.Cl

Introduction

Chemical Name:
Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Molecular Formula:
C14H29Cl2N3O2

Molecular Weight:
342.3 g/mol

Synonyms:

  • Tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate; dihydrochloride

  • 4-(3-Aminomethyl-azetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester; 2HCl

Synthesis and Preparation

The synthesis of tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride involves:

  • Formation of the Piperidine Derivative:
    The piperidine ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group.

  • Introduction of the Azetidine Moiety:
    The azetidine ring is attached via an aminomethyl linker.

  • Conversion to Dihydrochloride Salt:
    The final product is treated with hydrochloric acid to yield the dihydrochloride form, enhancing its stability and solubility .

Potential Applications

This compound is primarily studied for its utility in pharmaceutical research due to its structural features:

  • Pharmacological Activity:
    The azetidine and piperidine rings are common scaffolds in drug discovery, often associated with bioactive molecules targeting central nervous system disorders or infectious diseases.

  • Intermediate in Drug Synthesis:
    It may serve as a precursor or intermediate in synthesizing more complex therapeutic agents.

Chemical Insights:

The presence of both azetidine and piperidine rings provides rigidity and specificity in molecular interactions, which can enhance binding affinity to biological targets.

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